Methyl 3-({[4-(3-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate
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Overview
Description
METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a thiophene ring, a piperazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-(3-methoxyphenyl)piperazine. This can be achieved through the reaction of 3-methoxyaniline with ethylene glycol in the presence of a catalyst.
Thioamide Formation: The piperazine derivative is then reacted with thiophosgene to form the corresponding thioamide.
Coupling with Thiophene Carboxylate: The final step involves coupling the thioamide with methyl thiophene-2-carboxylate under appropriate conditions, such as using a base like triethylamine in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-SULFONYL AMINO-2-THIOPHENECARBOXYLATE: Similar structure but with a sulfonyl group instead of a thioamide.
4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXYLATE: Lacks the thiophene ring, making it less complex.
Uniqueness
METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE is unique due to its combination of a thiophene ring, piperazine moiety, and methoxyphenyl group. This unique structure imparts specific electronic and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21N3O3S2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
methyl 3-[[4-(3-methoxyphenyl)piperazine-1-carbothioyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H21N3O3S2/c1-23-14-5-3-4-13(12-14)20-7-9-21(10-8-20)18(25)19-15-6-11-26-16(15)17(22)24-2/h3-6,11-12H,7-10H2,1-2H3,(H,19,25) |
InChI Key |
IQXPCJNCRZBRNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=C(SC=C3)C(=O)OC |
Origin of Product |
United States |
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